2,4,6-trinitrophenol - 2-(1H-benzimidazol-2-yl)quinoline (1:1)

説明

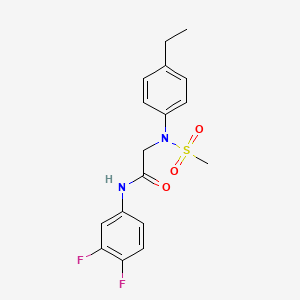

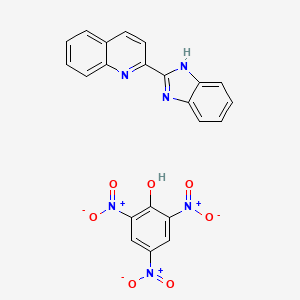

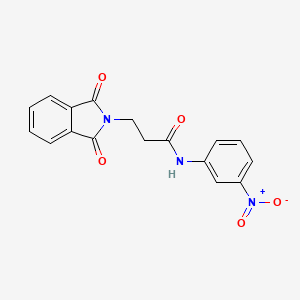

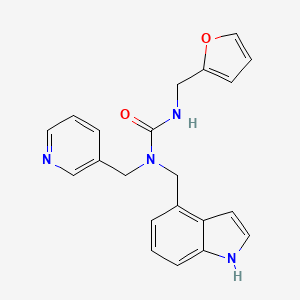

2,4,6-Trinitrophenol, also known as TNP, is an aromatic explosive widely used in forensic research and land mine detection . It can seriously pollute water and cause a lasting adverse effect on living beings even at low concentrations . On the other hand, 2-(1H-benzimidazol-2-yl)quinoline is a type of benzimidazole derivative .

Synthesis Analysis

The synthesis of 2-(1H-benzimidazol-2-yl)quinoline involves reacting 1,3-dihydro-2H-1,3-benzimidazole-2-thione with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including 2-(1H-benzimidazol-2-yl)quinoline, has been determined by NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1H-benzimidazol-2-yl)quinoline can be determined using various spectroscopic techniques .科学的研究の応用

Corrosion Inhibition

2,4,6-Trinitrophenol: , also known as picric acid , has been studied for its potential as a corrosion inhibitor . Research indicates that derivatives of this compound can significantly inhibit the corrosion of mild steel in acidic environments . The efficiency of corrosion inhibition increases with the concentration of the compound, reaching high levels of protection.

Pharmaceutical Applications

The benzimidazole moiety, present in the compound, is known for its wide range of pharmacological activities. It has been utilized in the development of drugs with antiviral, antitumor, antihypertensive , and proton pump inhibitory properties . This makes it a valuable scaffold in medicinal chemistry for the synthesis of new therapeutic agents.

Explosive Detection

2,4,6-Trinitrophenol: is an aromatic explosive and is used in forensic research and land mine detection. Its ability to be detected electrochemically makes it a candidate for sensors designed to locate and identify explosive materials .

Antimicrobial Activity

Compounds containing the benzimidazole ring system have shown significant antimicrobial activity. This includes potential use in treating infections caused by bacteria and fungi, making it an important compound for further research in antimicrobial drug development .

UV Protection

Derivatives of 2,4,6-trinitrophenol have been used as UV filters in sunscreens. They help in protecting the skin from harmful ultraviolet radiation and are also used in photo-luminescent dyes for organic electronic-based applications .

Environmental Impact and Remediation

Due to its explosive nature, 2,4,6-trinitrophenol can cause environmental pollution, particularly in water bodies. Research into the compound’s impact on the environment and methods for its remediation is crucial for ensuring ecological safety .

Safety and Hazards

作用機序

Target of Action

It’s known that 2,4,6-trinitrophenol (tnp) can interact with various proteins and enzymes, altering their function .

Mode of Action

It’s known that tnp can interact with proteins and enzymes, leading to changes in their function . The fluorescence quenching mechanism of TNP has been attributed to ground-state charge-transfer complex formation and resonance energy transfer .

Pharmacokinetics

It’s known that tnp is soluble in water, ethanol, benzene, ether, acetone, and pyridine , which suggests it could have good bioavailability.

Action Environment

It’s known that tnp is stable and its action could potentially be influenced by environmental factors such as temperature and pH.

特性

IUPAC Name |

2-(1H-benzimidazol-2-yl)quinoline;2,4,6-trinitrophenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11N3.C6H3N3O7/c1-2-6-12-11(5-1)9-10-15(17-12)16-18-13-7-3-4-8-14(13)19-16;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-10H,(H,18,19);1-2,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEZBBSWSJOCIKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4N3.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14N6O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-trinitrophenol; 2-(1H-1,3-benzodiazol-2-yl)quinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B4762297.png)

![N-[3-(aminocarbonyl)-5-isopropyl-2-thienyl]isonicotinamide](/img/structure/B4762298.png)

![N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4762302.png)

![4-bromo-N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-1-methyl-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}-1H-pyrazole-5-carboxamide](/img/structure/B4762309.png)

![4-isopropyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4762316.png)

![4-({[(3,5-dimethylphenyl)amino]carbonothioyl}amino)-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B4762330.png)

![2,5-dihydroxy-N'-[1-(2-naphthyl)ethylidene]benzohydrazide](/img/structure/B4762337.png)

![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide](/img/structure/B4762339.png)

![2-(2-bromo-6-ethoxy-4-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4762342.png)

![1-[(4-isopropylphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B4762373.png)

![ethyl 2-[({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4762387.png)